An In-depth Technical Guide to 2-Chloro-5-nitroaniline (CAS: 6283-25-6)
An In-depth Technical Guide to 2-Chloro-5-nitroaniline (CAS: 6283-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Chloro-5-nitroaniline (CAS number 6283-25-6), a key chemical intermediate. This document collates essential physicochemical data, detailed safety and handling information, spectroscopic data, and a thorough experimental protocol for its synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry, dye manufacturing, and agrochemical development.
Chemical and Physical Properties
2-Chloro-5-nitroaniline is a yellow to light brown crystalline solid at room temperature.[1] Its molecular structure, featuring a chlorinated and nitrated aniline (B41778) ring, makes it a valuable precursor in various organic syntheses. The strategic placement of the chloro, nitro, and amino groups on the benzene (B151609) ring significantly influences its reactivity and utility as a building block for more complex molecules. It is an important intermediate in the production of dyes and has potential applications in the pharmaceutical and agrochemical industries.[1][2]
Table 1: Physicochemical Properties of 2-Chloro-5-nitroaniline
| Property | Value | Reference(s) |
| CAS Number | 6283-25-6 | [1][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 172.57 g/mol | [4][5] |
| Appearance | Light yellow to amber to dark green powder/crystal | [2][6] |
| Melting Point | 118-121 °C | [1][6] |
| Boiling Point | 314.6 °C at 760 mmHg | [1] |
| Density | 1.494 g/cm³ | [1] |
| Solubility | Soluble in acetone, ether, and ethanol.[4] | [4] |
| Flash Point | 144.1 °C | [1] |
| Vapor Pressure | 4.85 x 10⁻⁴ mmHg at 25 °C (estimated) | [1] |
| Refractive Index | 1.646 | [1] |
Safety and Handling
2-Chloro-5-nitroaniline is a hazardous substance and requires careful handling in a laboratory or industrial setting.
Table 2: GHS Hazard Information for 2-Chloro-5-nitroaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements includes, but is not limited to:
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Prevention: P260, P262, P264, P270, P271, P273, P280, P284
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Response: P301+P310, P302+P352, P304+P340, P310, P320, P361, P391
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Storage: P403+P233, P405
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Disposal: P501
Spectroscopic Data
The structural identity of 2-Chloro-5-nitroaniline can be confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for 2-Chloro-5-nitroaniline
| Technique | Data | Reference(s) |
| ¹H NMR | (500 MHz, CDCl₃): δ 7.21–7.11 (m, 2 H), 6.97–6.89 (m, 1 H), 4.40 (br, 2 H) | |
| ¹³C NMR | (125 MHz, CDCl₃): δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 | |
| Mass Spectrum (EI) | Major peaks can be observed in the NIST WebBook. | |
| IR Spectrum | Available through various chemical databases. |
Experimental Protocols
The following is a detailed protocol for the synthesis of 2-Chloro-5-nitroaniline from 3-chloroaniline (B41212).
4.1. Synthesis of 2-Chloro-5-nitroaniline via Formylation, Nitration, and Hydrolysis
This three-step synthesis provides a reliable method for the laboratory-scale preparation of 2-Chloro-5-nitroaniline.
Step 1: Formylation of 3-chloroaniline
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In a suitable reaction vessel, acylate 3-chloroaniline with formic acid in an organic solvent such as isopropyl ether, propyl ether, butyl ether, or benzene.
-
Heat the reaction mixture to reflux temperature for 1 to 1.5 hours to form the intermediate N-(3-chlorophenyl)formamide.
Step 2: Nitration of N-(3-chlorophenyl)formamide
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Cool the reaction mixture containing the intermediate from Step 1.
-
Treat the intermediate with a mixture of nitric acid and acetic anhydride (B1165640) at a temperature range of -5 to 10 °C for 2.0 to 2.5 hours. This introduces the nitro group, leading to the formation of N-(2-chloro-5-nitrophenyl)formamide.
Step 3: Hydrolysis to 2-Chloro-5-nitroaniline
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To the reaction mixture containing the nitrated intermediate, add a 20-25% sodium hydroxide (B78521) solution.
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Heat the mixture under reflux conditions for 1 to 1.5 hours to hydrolyze the formyl group.
-
Cool the reaction mixture to room temperature.
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The product, 2-Chloro-5-nitroaniline, will precipitate.
-
Collect the solid product by filtration.
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Wash the solid with cold water.
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Dry the product in an oven at 60-80 °C.
The overall yield for this process is reported to be over 60%, with a product purity of more than 98%.
Visualizations
Diagram 1: Synthesis Workflow of 2-Chloro-5-nitroaniline
Caption: A schematic of the three-step synthesis of 2-Chloro-5-nitroaniline.
Diagram 2: Logical Relationship of Key Properties and Applications
Caption: Interrelation of properties and applications of 2-Chloro-5-nitroaniline.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 4. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
